molecular formula C15H15ClO4 B11998613 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate

6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate

Cat. No.: B11998613
M. Wt: 294.73 g/mol
InChI Key: STCAYGQYMILHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using sodium azide or other nucleophiles.

Major Products

The major products formed from these reactions include quinones, chroman-2-one derivatives, and substituted chromen-2-one compounds .

Scientific Research Applications

6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with oxidoreductase enzymes and other cellular proteins .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate
  • 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate
  • 2-oxo-4-propyl-2H-chromen-7-yl acetate
  • 4-ethyl-2-oxo-2H-chromen-7-yl acetate

Uniqueness

6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and propyl groups at specific positions on the chromen-2-one ring enhances its reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C15H15ClO4

Molecular Weight

294.73 g/mol

IUPAC Name

(6-chloro-4-methyl-2-oxo-3-propylchromen-7-yl) acetate

InChI

InChI=1S/C15H15ClO4/c1-4-5-10-8(2)11-6-12(16)14(19-9(3)17)7-13(11)20-15(10)18/h6-7H,4-5H2,1-3H3

InChI Key

STCAYGQYMILHLG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC(=C(C=C2OC1=O)OC(=O)C)Cl)C

Origin of Product

United States

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